molecular formula C15H12O4 B14089244 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone

8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone

Cat. No.: B14089244
M. Wt: 256.25 g/mol
InChI Key: KYDDOVSKVVVESS-UHFFFAOYSA-N
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Description

8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens, and they possess an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of xanthone derivatives may involve optimized synthetic routes that are scalable and cost-effective. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups onto the xanthone scaffold.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated xanthones, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone involves its interaction with various molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

  • 1-Hydroxy-6-methyl-11-methoxy-8-hydroxymethylxanthone
  • 8-Hydroxyquinoline derivatives

Comparison: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

8-hydroxy-1-(hydroxymethyl)-3-methylxanthen-9-one

InChI

InChI=1S/C15H12O4/c1-8-5-9(7-16)13-12(6-8)19-11-4-2-3-10(17)14(11)15(13)18/h2-6,16-17H,7H2,1H3

InChI Key

KYDDOVSKVVVESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)CO

Origin of Product

United States

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